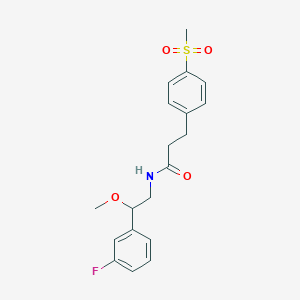

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Beschreibung

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative characterized by a fluorinated aromatic ring, a methoxyethyl side chain, and a methylsulfonyl-substituted phenyl group. The 3-fluorophenyl moiety may enhance lipophilicity and metabolic stability, while the methylsulfonyl group could improve binding affinity through polar interactions .

Eigenschaften

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S/c1-25-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(10-7-14)26(2,23)24/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRNQNDURVKRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Chemical Formula: C₁₈H₁₈FNO₃S

- Molecular Weight: 347.41 g/mol

The structure includes a fluorophenyl group and a methylsulfonyl group, which are critical for its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Target Enzymes: It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.

- Antiproliferative Effects: Studies have demonstrated its ability to reduce the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Properties:

- Pharmacokinetics:

- Comparative Studies:

Data Table: Biological Activity Summary

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Fluorine Substituents: The 3-fluorophenyl group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 3s in ). Fluorine’s electronegativity may also enhance dipole interactions in receptor binding .

- Sulfonyl Groups : The 4-methylsulfonylphenyl moiety is shared with compound 306 , which modulates CB2 receptors. This group’s strong electron-withdrawing nature may stabilize charge-transfer interactions in biological targets.

Physicochemical Properties

- Solubility : The target compound’s methoxy and sulfonyl groups may enhance aqueous solubility compared to highly lipophilic analogs like 3s (trifluoromethoxy) .

- Melting Points : While direct data are unavailable, analogs with sulfonyl groups (e.g., compound 306 ) typically exhibit higher melting points due to crystalline packing from polar interactions.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide with high purity?

A: Synthesis typically involves multi-step organic reactions:

- Step 1: Amide bond formation via coupling of 3-(4-(methylsulfonyl)phenyl)propanoic acid with 2-(3-fluorophenyl)-2-methoxyethylamine under carbodiimide activation (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Step 2: Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key controls: Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.3 in 1:2 ethyl acetate/hexane) and confirm structure by -NMR (e.g., methoxy singlet at δ 3.3 ppm, fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A: Combine spectroscopic and chromatographic techniques:

- NMR: Confirm methoxy (δ 3.3 ppm), methylsulfonyl (δ 3.1 ppm for -SOCH), and fluorophenyl substituents. -NMR can resolve fluorine coupling patterns .

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~12.0 min (similar to analogs in ) .

- Mass spectrometry: High-resolution ESI-MS for molecular ion [M+H] at m/z 434.1 (calculated for CHFNOS) .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in biological activity data for this compound across different assays?

A: Discrepancies may arise from assay conditions or target selectivity. Mitigation approaches:

- Dose-response curves: Test across a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects .

- Cellular vs. enzymatic assays: Compare activity in cell-based (e.g., HEK293 transfected with target receptors) vs. purified enzyme systems to assess membrane permeability and metabolism .

- Control compounds: Include structurally similar analogs (e.g., ’s nitro-substituted derivatives) to isolate the role of the methylsulfonyl group .

Q. Q4. How does the methylsulfonyl group influence this compound’s pharmacokinetic properties compared to analogs with nitro or cyano substituents?

A: The methylsulfonyl group (-SOCH) enhances:

- Hydrophilicity: LogP decreases by ~0.5 units vs. nitro analogs (’s logP correction factors apply for polar groups) .

- Metabolic stability: Sulfone groups resist cytochrome P450 oxidation better than nitro groups, as shown in ’s pharmacokinetic studies on related antiandrogens .

- Target binding: Molecular docking suggests hydrogen bonding between the sulfonyl oxygen and residues in enzyme active sites (e.g., COX-2), improving selectivity .

Q. Q5. What advanced analytical methods are recommended for studying this compound’s interaction with biological targets?

A: Use a combination of biophysical and computational tools:

- Surface plasmon resonance (SPR): Measure binding kinetics (k/k) to immobilized receptors .

- Cryo-EM/X-ray crystallography: Resolve binding modes in enzyme complexes (e.g., ’s sulfonamide-protein structures as a reference) .

- Molecular dynamics simulations: Simulate interactions over 100 ns trajectories using AMBER or GROMACS to predict stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.